molecular formula C17H28O2 B12687610 5,5,7-Trimethyltricyclo(6.4.0.02,7)dodec-3-yl acetate CAS No. 94087-06-6

5,5,7-Trimethyltricyclo(6.4.0.02,7)dodec-3-yl acetate

Katalognummer: B12687610
CAS-Nummer: 94087-06-6
Molekulargewicht: 264.4 g/mol
InChI-Schlüssel: OVJMOYDIJQPKGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5,7-Trimethyltricyclo(6.4.0.02,7)dodec-3-yl acetate is a complex organic compound with the molecular formula C17H28O2 and a molecular weight of 264.40302 g/mol . It is also known by other names such as dodecahydro-3,3,4a-trimethylbiphenylen-1-ol acetate . This compound is characterized by its tricyclic structure, which includes three fused rings and several methyl groups, making it a unique and interesting subject for chemical research.

Vorbereitungsmethoden

The synthesis of 5,5,7-Trimethyltricyclo(64002,7)dodec-3-yl acetate involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

5,5,7-Trimethyltricyclo(6.4.0.02,7)dodec-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5,5,7-Trimethyltricyclo(6.4.0.02,7)dodec-3-yl acetate has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic structures.

    Biology: It is investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of other complex organic compounds and materials.

Wirkmechanismus

The mechanism of action of 5,5,7-Trimethyltricyclo(6.4.0.02,7)dodec-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

5,5,7-Trimethyltricyclo(6.4.0.02,7)dodec-3-yl acetate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific tricyclic structure and functional groups.

Eigenschaften

CAS-Nummer

94087-06-6

Molekularformel

C17H28O2

Molekulargewicht

264.4 g/mol

IUPAC-Name

(3,3,4a-trimethyl-1,2,4,4b,5,6,7,8,8a,8b-decahydrobiphenylen-1-yl) acetate

InChI

InChI=1S/C17H28O2/c1-11(18)19-14-9-16(2,3)10-17(4)13-8-6-5-7-12(13)15(14)17/h12-15H,5-10H2,1-4H3

InChI-Schlüssel

OVJMOYDIJQPKGB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1CC(CC2(C1C3C2CCCC3)C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.